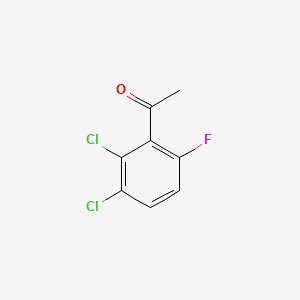

1-(2,3-Dichloro-6-fluorophenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,3-dichloro-6-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO/c1-4(12)7-6(11)3-2-5(9)8(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFIYTUVCUSGMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381264 | |

| Record name | 1-(2,3-dichloro-6-fluorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870704-16-8 | |

| Record name | 1-(2,3-Dichloro-6-fluorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870704-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,3-dichloro-6-fluorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2,3-Dichloro-6-fluorophenyl)ethanone

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(2,3-dichloro-6-fluorophenyl)ethanone. As a substituted acetophenone, this compound is a potentially valuable building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents.[1][2] This document details its molecular structure, physicochemical properties, a proposed synthetic route via Friedel-Crafts acylation, and an in-depth analysis of its expected spectroscopic characteristics. Furthermore, it covers the compound's anticipated reactivity, potential applications based on isomeric analogs, and crucial safety and handling protocols. This guide is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Introduction

Substituted acetophenones are a cornerstone of modern organic synthesis, serving as versatile precursors for a wide array of more complex molecules, including various heterocyclic compounds.[3][4] Their inherent reactivity, centered around the carbonyl group and the aromatic ring, allows for extensive functionalization.[5][6] The specific compound of interest, this compound, is a halogenated aryl ketone. The presence and specific arrangement of the chloro and fluoro substituents on the phenyl ring are expected to significantly influence its chemical reactivity and the biological activity of its derivatives.

While direct experimental data for this precise isomer is limited in publicly accessible literature, this guide synthesizes information from established chemical principles and data available for its isomers, such as 1-(2,6-dichloro-3-fluorophenyl)ethanone, which is a known intermediate in the synthesis of pharmaceuticals like Crizotinib.[7][8] By providing a robust theoretical and practical framework, this document aims to empower researchers to effectively synthesize, characterize, and utilize this compound in their research and development endeavors.

Molecular Structure and Physicochemical Properties

Chemical Structure

The molecular structure of this compound consists of an acetyl group attached to a 2,3-dichloro-6-fluorophenyl ring.

Caption: Structure of this compound.

Physicochemical Data

The following table summarizes the key computed and expected physicochemical properties of the compound. Data for isomers is used for properties like boiling point and density to provide a reasonable estimate.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₈H₅Cl₂FO | Computed |

| Molecular Weight | 207.03 g/mol | Computed[8][9] |

| CAS Number | Not assigned | - |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | Analogy to isomers[10] |

| Boiling Point | ~255 °C (lit.) | Analogy to 1-(2,6-dichloro-3-fluorophenyl)ethanone[8] |

| Density | ~1.403 g/mL at 25 °C (lit.) | Analogy to 1-(2,6-dichloro-3-fluorophenyl)ethanone[8] |

Synthesis and Mechanistic Considerations

The most direct and industrially scalable method for preparing this compound is the Friedel-Crafts acylation of 1,2-dichloro-4-fluorobenzene.[11]

Retrosynthetic Analysis & Proposed Pathway

The retrosynthetic analysis disconnects the acyl group from the aromatic ring, identifying 1,2-dichloro-4-fluorobenzene and an acetylating agent (like acetyl chloride) as the starting materials.

Caption: Retrosynthetic analysis and forward synthesis pathway.

Mechanistic Discussion: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution.[12] The mechanism involves three key steps:

-

Formation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of acetyl chloride, generating a highly electrophilic acylium ion (CH₃CO⁺), which is stabilized by resonance.

-

Electrophilic Attack: The π-electron system of the 1,2-dichloro-4-fluorobenzene ring attacks the acylium ion. The directing effects of the existing halogen substituents guide the position of this attack. The fluorine atom is a moderately activating ortho-, para-director, while the chlorine atoms are deactivating ortho-, para-directors. The acylation is expected to occur at the position ortho to the fluorine (C6) and para to the C3-chlorine, which is the desired product. Steric hindrance from the adjacent chlorine at C2 may slightly disfavor this position, but the strong directing effect of fluorine often dominates.[13]

-

Rearomatization: The resulting carbocation intermediate (a sigma complex or arenium ion) loses a proton to regenerate the stable aromatic ring, yielding the final product, this compound.

Experimental Protocol (Proposed)

This protocol is a representative procedure based on standard Friedel-Crafts acylation methodologies.[14]

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to scrub HCl), add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, inert solvent such as dichloromethane (DCM).

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add acetyl chloride (1.1 equivalents) dropwise via the dropping funnel to the stirred suspension.

-

Substrate Addition: After the formation of the acylium ion complex, add 1,2-dichloro-4-fluorobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic and Analytical Characterization

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum (in CDCl₃) is expected to show two main signals:

-

A singlet for the methyl protons of the acetyl group, anticipated around δ 2.6-2.7 ppm .

-

Two aromatic protons in the region of δ 7.0-7.8 ppm . These protons (at C4 and C5) would likely appear as a complex multiplet or as two distinct doublets of doublets due to coupling with each other and with the fluorine atom.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be more complex and highly informative:

-

A signal for the carbonyl carbon (C=O) is expected in the downfield region, around δ 195-200 ppm .

-

The methyl carbon (-CH₃) signal should appear upfield, around δ 28-32 ppm .

-

Six distinct signals are expected for the aromatic carbons. The carbon directly bonded to the fluorine atom (C6) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 240-260 Hz. The other aromatic carbons will also show smaller couplings to the fluorine atom.[15][16]

Predicted Mass Spectrometry

Mass spectrometry (Electron Ionization) would be expected to show:

-

A molecular ion peak (M⁺) at m/z 206 (for ³⁵Cl isotopes) and a characteristic isotopic pattern (M+2 and M+4 peaks) due to the presence of two chlorine atoms.

-

A prominent fragment corresponding to the loss of the methyl group ([M-15]⁺) at m/z 191 .

-

A strong peak for the acylium ion [M - CH₃]⁺, which would be the dichlorofluorobenzoyl cation at m/z 191 .

-

A base peak corresponding to the acylium ion [CH₃CO]⁺ at m/z 43 .

Predicted Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands:

-

A strong, sharp absorption for the carbonyl (C=O) stretch, expected between 1690-1710 cm⁻¹ .

-

C-H stretching from the aromatic ring around 3050-3100 cm⁻¹ and the methyl group around 2900-3000 cm⁻¹ .

-

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

-

Strong absorptions for C-Cl bonds around 700-850 cm⁻¹ and for the C-F bond around 1200-1300 cm⁻¹ .

Reactivity and Potential Applications

Chemical Reactivity

The reactivity of this compound is dictated by its two primary functional groups: the ketone and the substituted aromatic ring.

-

Ketone Reactivity: The carbonyl group is susceptible to nucleophilic attack. It can undergo a wide range of reactions, including reduction to a secondary alcohol (using agents like NaBH₄), reductive amination to form amines, and Wittig reactions to form alkenes.[17] This versatility makes it a key handle for further molecular elaboration.

-

Aromatic Ring Reactivity: The aromatic ring is deactivated towards further electrophilic substitution due to the electron-withdrawing effects of the two chlorine atoms and the acetyl group. However, it can participate in nucleophilic aromatic substitution (SₙAr) reactions, especially at positions activated by the electron-withdrawing groups, though this typically requires harsh conditions.

Potential Applications

Given its structure, this compound is a prime candidate for use as an intermediate in the synthesis of high-value chemicals.

-

Pharmaceutical Synthesis: Many biologically active molecules are derived from substituted acetophenones.[1][4] For example, the isomeric 1-(2,6-dichloro-3-fluorophenyl)ethanone is a key precursor for (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, an intermediate in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor Crizotinib, used in cancer therapy.[7] It is highly probable that this compound could be used to synthesize analogs of such drugs to explore new structure-activity relationships.

-

Agrochemical Development: Halogenated aromatic ketones are common scaffolds in the development of pesticides and herbicides.[18][19] The specific substitution pattern of this molecule could lead to the discovery of new active ingredients.

Safety and Handling

No specific safety data sheet (SDS) exists for this compound. Therefore, a conservative approach based on data from analogous compounds, such as other dichloroacetophenones and chloroacetophenones, is mandatory.[10][20][21]

-

Hazard Classification (Anticipated):

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.

-

Skin Protection: Wear impervious protective clothing and chemical-resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate organic vapor cartridge.

-

-

Handling and Storage:

Conclusion

This compound is a halogenated aryl ketone with significant potential as a synthetic intermediate. While direct experimental data is scarce, its chemical properties can be reliably predicted based on established principles of organic chemistry. Its synthesis is accessible via Friedel-Crafts acylation, and its structure can be unequivocally confirmed using standard spectroscopic techniques. The compound's reactivity profile makes it a versatile building block for creating novel molecules, particularly in the fields of medicinal chemistry and agrochemicals. Due to its anticipated hazardous properties, strict adherence to safety protocols is essential during its handling and use.

References

Sources

- 1. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituted acetophenone: Significance and symbolism [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. athabascau.ca [athabascau.ca]

- 6. youtube.com [youtube.com]

- 7. nbinno.com [nbinno.com]

- 8. pure-synth.com [pure-synth.com]

- 9. 1-(2,6-Dichloro-3-fluorophenyl)ethanone | C8H5Cl2FO | CID 2733982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. Friedel-Crafts Acylation [organic-chemistry.org]

- 12. lscollege.ac.in [lscollege.ac.in]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

- 16. spectrabase.com [spectrabase.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]

- 19. ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl) -2,2,2-trifluoroethanone and its derivatives - Google Patents [patents.google.com]

- 20. fishersci.com [fishersci.com]

- 21. WERCS Studio - Application Error [assets.thermofisher.com]

Technical Guide: Physicochemical Properties and Synthetic Utility of Dichlorofluorophenyl Ethanones as Pharmaceutical Building Blocks

Abstract: This technical guide provides a detailed analysis of 1-(2,3-dichloro-6-fluorophenyl)ethanone, a halogenated aromatic ketone. While public data on this specific isomer is limited, we present its core physicochemical properties. To provide a comprehensive understanding of the utility of this class of compounds in drug development, this paper uses the well-documented isomer, 1-(2,6-dichloro-3-fluorophenyl)ethanone (CAS 290835-85-7), as a practical case study. We will explore its role as a critical intermediate in the synthesis of oncology therapeutics, detailing a validated protocol for its asymmetric reduction. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries.

Introduction to Halogenated Acetophenones

Halogenated acetophenones are a class of chemical intermediates of significant interest in medicinal chemistry and process development. The strategic placement of halogen atoms (F, Cl, Br, I) on the aromatic ring profoundly influences the molecule's electronic properties and reactivity. This allows for selective functionalization through various organic reactions, including nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-couplings. Furthermore, the resulting halogenated motifs are often crucial for modulating the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs), such as metabolic stability and binding affinity.

This guide focuses on dichlorofluorophenyl ethanone isomers, which serve as versatile synthons for complex molecular architectures.

Core Physicochemical Data: this compound

This compound, also known as 2',3'-Dichloro-6'-fluoroacetophenone, is a specific isomer within this class. While detailed application literature is not widely available, its fundamental properties have been characterized.

Data Summary Table:

| Property | Value | Source |

| Chemical Name | 2',3'-Dichloro-6'-fluoroacetophenone | Thermo Scientific[1] |

| Molecular Formula | C₈H₅Cl₂FO | Calculated |

| Molecular Weight | 207.03 g/mol | Thermo Scientific[1] |

| Purity | ≥97% | Thermo Scientific[1] |

| Refractive Index | 1.531 | Thermo Scientific[1] |

The availability of this compound from commercial suppliers indicates its utility in synthetic chemistry, likely as a building block for creating more complex, biologically active molecules.[1] The lack of extensive public documentation suggests it may be used in proprietary drug discovery programs or for niche applications.

Isomeric Case Study: 1-(2,6-dichloro-3-fluorophenyl)ethanone

To illustrate the profound impact of this chemical class, we will examine the closely related and extensively documented isomer, 1-(2,6-dichloro-3-fluorophenyl)ethanone (CAS: 290835-85-7). This compound is a pivotal intermediate in the synthesis of precursors for Crizotinib, a targeted therapy for non-small cell lung cancer.[2]

Data Summary Table: 1-(2,6-dichloro-3-fluorophenyl)ethanone

| Property | Value | Source |

| CAS Number | 290835-85-7 | PubChem[3] |

| Molecular Formula | C₈H₅Cl₂FO | PubChem[3] |

| Molecular Weight | 207.03 g/mol | PubChem[3], Chem-Impex[4] |

| Appearance | Colorless to light yellow clear liquid | Chem-Impex[4] |

| Boiling Point | 255 °C (lit.) | Sigma-Aldrich, ChemicalBook[5] |

| Density | 1.403 g/mL at 25 °C (lit.) | Sigma-Aldrich, ChemicalBook[5] |

| Refractive Index | n20/D 1.529 (lit.) | Sigma-Aldrich |

This isomer's utility stems from its conversion to the chiral alcohol, (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol.[2][6] The stereochemistry of this alcohol is critical for the efficacy of the final API. This transformation is a classic example of asymmetric synthesis, a cornerstone of modern pharmaceutical manufacturing.[2]

Experimental Protocol: Asymmetric Reduction of a Prochiral Ketone

The conversion of the prochiral ketone, 1-(2,6-dichloro-3-fluorophenyl)ethanone, to a single enantiomer of the corresponding alcohol requires a stereoselective reduction. This is commonly achieved using biocatalysis or chiral chemical catalysts. The following protocol describes a representative method using a chiral catalyst system.

Objective: To synthesize (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol with high enantiomeric excess (ee).

Scientific Rationale

The choice of a chiral reducing agent or catalyst is paramount. Systems like Noyori's ruthenium-based catalysts or oxazaborolidine-catalyzed reductions (Corey-Bakshi-Shibata reduction) are industry standards. These catalysts create a chiral environment around the ketone's carbonyl group. The hydride source (e.g., from isopropanol or a borane) is then delivered preferentially to one face of the carbonyl, leading to the formation of one alcohol enantiomer in excess. The steric and electronic properties of the dichlorofluoro-substituted ring influence catalyst docking and, therefore, reaction efficiency and selectivity.

Materials and Equipment

-

1-(2,6-dichloro-3-fluorophenyl)ethanone (≥98% purity)

-

(R)-RuCl[(p-cymene)(TsDPEN)] catalyst

-

Isopropanol (anhydrous)

-

Potassium hydroxide (KOH)

-

Nitrogen or Argon gas supply (for inert atmosphere)

-

Schlenk line or glovebox

-

Jacketed glass reactor with overhead stirrer and temperature control

-

Chiral HPLC with a suitable column (e.g., Chiralcel OD-H) for ee determination

Step-by-Step Methodology

-

Reactor Setup: The jacketed reactor is dried in an oven and assembled hot under a stream of inert gas (N₂ or Ar). This is critical to prevent moisture, which can quench the catalyst and reagents.

-

Reagent Charging: Charge the reactor with 1-(2,6-dichloro-3-fluorophenyl)ethanone (1.0 eq) and anhydrous isopropanol (10 volumes). Isopropanol serves as both the solvent and the hydride source in this transfer hydrogenation reaction.

-

Catalyst Preparation: In a separate Schlenk flask under inert atmosphere, dissolve the (R)-RuCl[(p-cymene)(TsDPEN)] catalyst (0.005 eq) and KOH (0.05 eq) in a small amount of isopropanol. The KOH acts as a base to activate the catalyst system.

-

Reaction Initiation: Transfer the catalyst solution to the reactor via cannula. Heat the reaction mixture to 50 °C with stirring.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting ketone typically indicates reaction completion (usually 4-6 hours).

-

Work-up: Upon completion, cool the mixture to room temperature. Quench the reaction by adding a saturated solution of ammonium chloride.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate (3 x 10 volumes). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography if necessary.

-

Analysis: Determine the enantiomeric excess (ee) of the final product using chiral HPLC.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the asymmetric reduction process, emphasizing the control points necessary for a successful and reproducible synthesis.

Caption: Workflow for the asymmetric reduction of 1-(2,6-dichloro-3-fluorophenyl)ethanone.

Conclusion

While this compound is a defined chemical entity, its isomer, 1-(2,6-dichloro-3-fluorophenyl)ethanone, currently offers a more illustrative example of the critical role such building blocks play in modern pharmaceutical synthesis. The ability to perform selective chemical transformations, such as the asymmetric reduction detailed here, is fundamental to producing enantiomerically pure drugs. Understanding the properties and reactivity of these halogenated ketones is essential for any scientist or researcher working in drug discovery and development. The principles outlined in this guide are broadly applicable to other isomers and similarly substituted intermediates.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2733982, 1-(2,6-Dichloro-3-fluorophenyl)ethanone. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). The Synthesis Journey: Creating (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 142839702. Retrieved from [Link]

-

PureSynth. (n.d.). 26-Dichloro-3-Fluoroacetophenone 97.0%(GC). Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 1-(2,6-DICHLORO-3-FLUOROPHENYL)ETHAN-1-ONE. Retrieved from [Link]

Sources

- 1. 2',3'-Dichloro-6'-fluoroacetophenone, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 2. nbinno.com [nbinno.com]

- 3. 1-(2,6-Dichloro-3-fluorophenyl)ethanone | C8H5Cl2FO | CID 2733982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 2,6-Dichloro-3-fluoroacetophenone | 290835-85-7 [chemicalbook.com]

- 6. pure-synth.com [pure-synth.com]

An In-depth Technical Guide to the Structural Elucidation of 1-(2,3-Dichloro-6-fluorophenyl)ethanone

This technical guide provides a comprehensive walkthrough of the methodologies and analytical reasoning employed in the structural elucidation of 1-(2,3-dichloro-6-fluorophenyl)ethanone. This molecule, a halogenated aromatic ketone, serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Its precise structural confirmation is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[2][3][4] This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the integration of data from multiple analytical techniques.

Introduction: The Imperative of Structural Integrity in Pharmaceutical Development

In pharmaceutical manufacturing, the unequivocal identification of all compounds, from starting materials to final products and any potential impurities, is a cornerstone of regulatory compliance and patient safety.[4][5] The structural integrity of an intermediate like this compound directly impacts the stereochemistry and purity of the subsequent products.[1] Therefore, a robust and validated analytical workflow for its structural elucidation is not merely a procedural step but a critical component of quality assurance.[2]

This guide will detail a multi-technique approach, leveraging the strengths of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy to build a self-validating system for the confirmation of the molecular structure of this compound.

The Elucidation Workflow: A Symphony of Analytical Techniques

The structural elucidation of a novel or reference compound is a puzzle where each analytical technique provides a unique piece of information. The convergence of this data leads to an unambiguous structural assignment. The logical flow of this process is depicted below.

Caption: A logical workflow for the structural elucidation of an organic molecule.

Mass Spectrometry: Determining the Molecular Blueprint

Mass spectrometry is the initial and indispensable technique for determining the molecular weight and elemental composition of a compound.[2][5][6] For this compound, with a molecular formula of C₈H₅Cl₂FO, high-resolution mass spectrometry (HRMS) is the method of choice.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source is used. ESI is a soft ionization technique that typically produces the intact molecular ion, which is crucial for accurate mass determination.[6]

-

Data Acquisition: The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺. The mass analyzer is calibrated using a known standard to ensure high mass accuracy.

-

Data Analysis: The exact mass of the [M+H]⁺ ion is measured. This value is then used to calculate the elemental composition using the instrument's software, which compares the measured mass to theoretical masses of possible atomic combinations.

Data Presentation: Expected HRMS Data

| Parameter | Expected Value |

| Molecular Formula | C₈H₅Cl₂FO |

| Molecular Weight | 207.03 g/mol [7][8] |

| Monoisotopic Mass | 205.97 Da |

| Expected [M+H]⁺ Ion | 206.9779 Da |

| Isotopic Pattern | A characteristic pattern for two chlorine atoms (approximately 9:6:1 ratio for M, M+2, and M+4 peaks) will be observed. |

The observation of the correct monoisotopic mass and the distinct isotopic pattern for the dichlorinated compound provides strong evidence for the proposed elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms within a molecule.[3][6] A suite of NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional (2D) techniques like COSY and HSQC, are employed to piece together the structure.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

Data Acquisition:

-

¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.

-

¹³C NMR: Reveals the number and types of carbon atoms (e.g., aromatic, carbonyl, methyl).

-

¹⁹F NMR: Directly observes the fluorine atom, providing information about its chemical environment and couplings to nearby protons.

-

2D NMR (COSY, HSQC): COSY (Correlation Spectroscopy) identifies proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons.

-

Data Presentation: Predicted NMR Spectral Data

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 7.2 - 7.8 | Multiplets | 2H | Ar-H |

| Methyl Protons | ~2.6 | Singlet | 3H | -C(=O)CH₃ |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Carbonyl Carbon | ~195 | C=O |

| Aromatic Carbons | 120 - 160 | Ar-C |

| Methyl Carbon | ~25-30 | -CH₃ |

| ¹⁹F NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| Aromatic Fluorine | -110 to -140 | Multiplet (coupling to Ar-H) | Ar-F |

Note: The exact chemical shifts and coupling constants will depend on the specific substitution pattern of the aromatic ring. For this compound, the two aromatic protons would likely appear as a pair of doublets or a more complex multiplet due to coupling with each other and the fluorine atom. The ¹⁹F NMR would show coupling to the adjacent aromatic proton.

Caption: A diagram illustrating the key NMR correlations for structural assignment.

Infrared (IR) Spectroscopy: Confirming the Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[9] For this compound, the most prominent feature in the IR spectrum will be the carbonyl (C=O) stretch of the ketone.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: A small amount of the liquid or solid sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: The positions and intensities of the absorption bands are correlated with known functional group vibrations.

Data Presentation: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~1700 | C=O stretch | Ketone |

| ~1600-1450 | C=C stretch | Aromatic Ring |

| ~1250-1000 | C-F stretch | Aryl-Fluoride |

| ~850-550 | C-Cl stretch | Aryl-Chloride |

The strong absorption band around 1700 cm⁻¹ is a definitive indicator of the ketone functional group, corroborating the data obtained from ¹³C NMR and mass spectrometry.

Conclusion: A Unified Structural Confirmation

-

Mass Spectrometry establishes the correct molecular formula and weight.

-

NMR Spectroscopy defines the carbon-hydrogen framework, the connectivity of atoms, and the specific substitution pattern on the aromatic ring.

-

Infrared Spectroscopy confirms the presence of key functional groups, particularly the ketone carbonyl.

This rigorous analytical approach ensures the identity and purity of this critical pharmaceutical intermediate, upholding the principles of scientific integrity and contributing to the development of safe and effective medicines.

References

- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Research in Pharmaceutical Sciences.

- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.

- Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024). Technology Networks.

- Analytical advances in pharmaceutical impurity profiling. (2016). Journal of Pharmaceutical and Biomedical Analysis.

- Pharmaceutical Impurity Analysis Overview. Chemass.

- 1-(2,6-Dichloro-3-fluorophenyl)ethanone | C8H5Cl2FO | CID 2733982. PubChem.

- 2',6'-Dichloro-3'-fluoroacetophenone 97.0%(GC). PureSynth.

- The Synthesis Journey: Creating (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol. Acme Synthesis.

- How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023). Organic Chemistry with Victor.

Sources

- 1. nbinno.com [nbinno.com]

- 2. biotech-spain.com [biotech-spain.com]

- 3. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]

- 4. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]

- 6. ijprajournal.com [ijprajournal.com]

- 7. 1-(2,6-Dichloro-3-fluorophenyl)ethanone | C8H5Cl2FO | CID 2733982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pure-synth.com [pure-synth.com]

- 9. m.youtube.com [m.youtube.com]

A Technical Guide to 1-(2,6-Dichloro-3-fluorophenyl)ethanone: Synthesis, Properties, and Applications in Pharmaceutical Development

Foreword: This guide provides a comprehensive technical overview of 1-(2,6-dichloro-3-fluorophenyl)ethanone, a key fluorinated building block in modern medicinal chemistry. While the initial query specified the 2,3-dichloro-6-fluoro isomer, a thorough review of scientific and patent literature reveals that the 1-(2,6-dichloro-3-fluorophenyl)ethanone isomer (CAS No. 290835-85-7) possesses greater industrial significance and documentation, particularly as a critical precursor in the synthesis of targeted oncological therapies.[1] This document will therefore focus on this commercially relevant isomer to provide maximum value to researchers and drug development professionals.

Compound Identification and Physicochemical Properties

1-(2,6-Dichloro-3-fluorophenyl)ethanone is an aryl ketone characterized by a phenyl ring substituted with two chlorine atoms, a fluorine atom, and an acetyl group. These substitutions create a unique electronic and steric environment, making it a valuable intermediate for complex molecular architectures.

Table 1: Compound Identifiers and Chemical Structure

| Identifier | Value | Source(s) |

| IUPAC Name | 1-(2,6-dichloro-3-fluorophenyl)ethanone | [2][3] |

| Synonyms | 2',6'-Dichloro-3'-fluoroacetophenone | [2][4] |

| CAS Number | 290835-85-7 | [3][4] |

| Molecular Formula | C₈H₅Cl₂FO | [2][3] |

| Molecular Weight | 207.03 g/mol | [2][4] |

| SMILES | CC(=O)C1=C(C=CC(=C1Cl)F)Cl | [2] |

| InChIKey | VJBFZHHRVCPAPZ-UHFFFAOYSA-N | [2][3] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | Clear pale yellow liquid | [3] |

| Purity (GC) | ≥97.0% | [4] |

| Refractive Index | 1.5265-1.5305 @ 20°C | [3] |

| Boiling Point | 255 °C (lit.) | [4] |

| Density | 1.403 g/mL at 25 °C (lit.) | [4] |

Synthesis and Mechanism: Friedel-Crafts Acylation

The most direct and industrially scalable method for synthesizing aryl ketones like 1-(2,6-dichloro-3-fluorophenyl)ethanone is the Friedel-Crafts acylation.[5] This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, 1,3-dichloro-2-fluorobenzene, using an acylating agent in the presence of a Lewis acid catalyst.[6]

Causality in Experimental Design

-

Choice of Substrate: 1,3-dichloro-2-fluorobenzene is the logical starting material, providing the required substitution pattern.

-

Acylating Agent: Acetyl chloride or acetic anhydride are effective sources of the acetyl group. Acetyl chloride is often preferred for its higher reactivity.

-

Catalyst: A strong Lewis acid, typically aluminum trichloride (AlCl₃), is required in stoichiometric amounts.[5] The catalyst's role is to activate the acylating agent, generating a highly electrophilic acylium ion, which is necessary to overcome the deactivating inductive effects of the halogen substituents on the aromatic ring.[6]

-

Solvent: A non-reactive, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is used to facilitate the reaction while not competing in the substitution.

-

Temperature Control: The reaction is often initiated at a low temperature (e.g., 0°C) to control the initial exothermic complexation and then allowed to warm to promote the reaction, minimizing the formation of byproducts.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol is a representative procedure based on established chemical principles.[5] Researchers must adapt and optimize conditions based on laboratory-specific equipment and safety protocols.

-

Reactor Setup: Under an inert atmosphere (e.g., nitrogen or argon), charge a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer with anhydrous aluminum trichloride (1.1 eq.) and anhydrous dichloromethane (DCM).

-

Catalyst Suspension: Cool the suspension to 0-5°C using an ice bath.

-

Reagent Addition: Slowly add acetyl chloride (1.05 eq.) to the stirred suspension, maintaining the temperature below 10°C. Allow the mixture to stir for 15-20 minutes to ensure the formation of the acylium ion complex.

-

Substrate Introduction: Add 1,3-dichloro-2-fluorobenzene (1.0 eq.) dropwise via the dropping funnel over 30-60 minutes, carefully controlling the temperature to remain below 10°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by an appropriate monitoring technique (e.g., TLC or GC-MS).

-

Workup and Quenching: Cool the reaction mixture back to 0-5°C and quench it by carefully and slowly pouring it into a flask containing crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and separates the organic and aqueous layers.

-

Extraction and Purification: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude 1-(2,6-dichloro-3-fluorophenyl)ethanone by vacuum distillation to obtain the final product of high purity.[4]

Synthesis Workflow Diagram

Caption: Friedel-Crafts Acylation Workflow.

Key Applications in Drug Development

The primary utility of 1-(2,6-dichloro-3-fluorophenyl)ethanone in the pharmaceutical sector is its role as a sophisticated intermediate for synthesizing chiral alcohols, which are crucial building blocks for active pharmaceutical ingredients (APIs).

Precursor to (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol

The ketone functional group of 1-(2,6-dichloro-3-fluorophenyl)ethanone serves as a handle for stereoselective reduction. Through asymmetric reduction, it is converted into the enantiomerically pure chiral alcohol, (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol.[1][4] Achieving high enantiomeric excess (ee >95%) is critical, as the biological activity of many drugs is dependent on a single stereoisomer.[1]

Case Study: A Key Intermediate in the Synthesis of Crizotinib

(S)-1-(2,6-dichloro-3-fluorophenyl)ethanol is a documented key intermediate in the manufacturing pathway of Crizotinib, an anaplastic lymphoma kinase (ALK) and ROS1 inhibitor.[1] Crizotinib is a targeted therapy used to treat specific types of non-small cell lung cancer.[7] The specific stereochemistry and substitution pattern of the phenyl ring, derived directly from the starting ketone, are essential for the drug's binding affinity and selective inhibition of the c-Met kinase.[7] The 2,6-dichloro-3-fluorophenyl group engages in crucial π–π stacking and hydrogen-bond interactions within the kinase's active site.[7]

Pharmaceutical Synthesis Pathway

Caption: Role as a precursor in Crizotinib synthesis.

Spectroscopic Analysis

Characterization of 1-(2,6-dichloro-3-fluorophenyl)ethanone is confirmed through standard spectroscopic methods. The expected data are summarized below.

Table 3: Representative Spectroscopic Data

| Technique | Expected Signals |

| ¹H NMR | δ ~2.6 ppm (s, 3H): Singlet corresponding to the three protons of the acetyl methyl group. δ ~7.2-7.5 ppm (m, 2H): Multiplets arising from the two protons on the aromatic ring. |

| ¹³C NMR | δ ~195-200 ppm: Carbonyl carbon of the ketone. δ ~30 ppm: Methyl carbon of the acetyl group. δ ~115-160 ppm: Aromatic carbons, showing characteristic splitting patterns (doublets) due to C-F coupling. |

| IR (Infrared) | ~1700 cm⁻¹: Strong absorption band characteristic of the C=O (carbonyl) stretch. ~1100-1200 cm⁻¹: Strong absorption from the C-F stretch. |

| MS (Mass Spec) | m/z ~206/208/210: Molecular ion peak cluster showing the characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4). |

Safety, Handling, and Storage

Proper handling of 1-(2,6-dichloro-3-fluorophenyl)ethanone is essential in a research and development setting. The following information is synthesized from available Safety Data Sheets (SDS).[8][9]

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA 1910.133 or EN166 standards.[8]

-

Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile). Wear appropriate protective clothing to prevent skin exposure.[8][10]

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If exposure limits may be exceeded, use a NIOSH/MSHA or EN 149 approved respirator with an organic vapor filter.[8]

-

-

Handling and Storage:

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8]

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.[8]

-

Conclusion

1-(2,6-Dichloro-3-fluorophenyl)ethanone is a high-value chemical intermediate whose importance is intrinsically linked to the advancement of modern pharmaceuticals. Its well-defined synthesis via Friedel-Crafts acylation and its critical role as a precursor to the chiral alcohol used in the production of Crizotinib underscore its significance. For researchers in drug discovery and process development, a thorough understanding of this compound's properties, synthesis, and handling is paramount for leveraging its potential in creating next-generation therapeutics.

References

Sources

- 1. nbinno.com [nbinno.com]

- 2. 1-(2,6-Dichloro-3-fluorophenyl)ethanone | C8H5Cl2FO | CID 2733982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. pure-synth.com [pure-synth.com]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. pubs.acs.org [pubs.acs.org]

- 8. fishersci.com [fishersci.com]

- 9. aaronchem.com [aaronchem.com]

- 10. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

An In-depth Technical Guide to the Solubility of 1-(2,3-Dichloro-6-fluorophenyl)ethanone in Organic Solvents

This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 1-(2,3-Dichloro-6-fluorophenyl)ethanone in various organic solvents. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of Solubility in Pharmaceutical Development

This compound is a halogenated acetophenone derivative that serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The solubility of such intermediates is a critical physicochemical parameter that profoundly influences reaction kinetics, purification strategies, and the overall efficiency of a synthetic process. In the context of drug development, understanding the solubility profile of a compound is paramount for formulation design, ensuring bioavailability, and meeting regulatory requirements. Poor solubility can be a significant hurdle, leading to challenges in creating effective drug delivery systems and achieving desired therapeutic outcomes.

This guide will delve into the theoretical underpinnings of solubility and present a robust experimental framework for the determination of the solubility of this compound. By establishing a standardized and scientifically rigorous approach, researchers can generate reliable and reproducible solubility data, which is essential for informed decision-making throughout the drug development lifecycle.

Theoretical Framework: Principles of Solubility in Organic Solvents

The solubility of a solid solute in a liquid solvent is governed by the principle "like dissolves like," which qualitatively describes the interplay of intermolecular forces between the solute and solvent molecules.[1] For a solid to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Several factors influence the solubility of an organic compound like this compound in organic solvents:

-

Polarity: The polarity of both the solute and the solvent is a primary determinant of solubility. Polar solvents tend to dissolve polar solutes, while nonpolar solvents are more effective at dissolving nonpolar solutes. The presence of electronegative halogen atoms (Cl, F) and the carbonyl group (C=O) in this compound imparts a degree of polarity to the molecule.

-

Hydrogen Bonding: The ability of a solute or solvent to act as a hydrogen bond donor or acceptor can significantly impact solubility. While this compound is not a strong hydrogen bond donor, the oxygen atom of the carbonyl group can act as a hydrogen bond acceptor. Solvents with hydrogen bond donating capabilities, such as alcohols, may exhibit enhanced solubility for this compound.

-

Temperature: The solubility of most solid compounds in organic solvents increases with temperature. This is because the dissolution process is often endothermic, and according to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of the solute.

-

Molecular Size and Shape: Larger molecules can be more difficult to solvate, which may lead to lower solubility. The specific arrangement of functional groups and the overall molecular architecture also play a role in how effectively solvent molecules can surround the solute.

Predicting solubility with high accuracy can be challenging due to the complex interplay of these factors.[2][3][4] Therefore, experimental determination remains the gold standard for obtaining reliable solubility data.

Experimental Protocol: Determination of Thermodynamic Solubility

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[5][6][7][8][9] This method involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the saturated solution is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

Solute: this compound (Purity > 98%)

-

Solvents: A range of organic solvents with varying polarities (e.g., Hexane, Toluene, Ethyl Acetate, Acetone, Methanol, Dimethyl Sulfoxide (DMSO))

-

Equipment:

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

HPLC column suitable for the analyte (e.g., C18 reversed-phase)

-

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Add a known volume of each organic solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm).

-

Allow the samples to equilibrate for a predetermined period (typically 24 to 72 hours) to ensure that a true thermodynamic equilibrium is reached.[6] A preliminary kinetic study can be performed to determine the time required to reach a stable concentration.

-

-

Sample Preparation for Analysis:

-

After equilibration, visually confirm the presence of undissolved solid in each vial.

-

Allow the vials to stand undisturbed for a short period to let the solid settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

To remove any remaining undissolved particles, either centrifuge the aliquot at high speed or filter it through a syringe filter.[10] This step is critical to avoid artificially high solubility readings.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of calibration standards of this compound of known concentrations in a suitable solvent (often the mobile phase).[1][11]

-

Dilute the filtered supernatant from the saturated solutions to a concentration that falls within the linear range of the calibration curve.

-

Inject the calibration standards and the diluted samples into the HPLC system.

-

Record the peak area of the analyte for each injection.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted samples using the calibration curve.

-

Calculate the solubility of the compound in each solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

-

Visualization of the Experimental Workflow

Caption: Experimental workflow for solubility determination.

Hypothetical Solubility Data and Discussion

As no experimental solubility data for this compound has been published, the following table presents a hypothetical but scientifically plausible dataset. The data is structured to reflect the expected trends based on the principles of solubility.

| Solvent | Dielectric Constant (Polarity) | Solubility at 25 °C (mg/mL) |

| Hexane | 1.88 | < 1 |

| Toluene | 2.38 | 15 |

| Ethyl Acetate | 6.02 | 150 |

| Acetone | 20.7 | > 200 |

| Methanol | 32.7 | 80 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | > 200 |

Discussion of Expected Results

The hypothetical data illustrates a clear trend of increasing solubility with increasing solvent polarity, which is consistent with the polar nature of this compound.

-

Low Solubility in Nonpolar Solvents: The compound is expected to have very low solubility in a nonpolar solvent like hexane due to the significant difference in polarity.

-

Moderate Solubility in Aromatic and Ester Solvents: In toluene, an aromatic hydrocarbon, and ethyl acetate, an ester, the solubility is expected to be moderate. These solvents have some polar character and can engage in dipole-dipole interactions with the solute.

-

High Solubility in Polar Aprotic Solvents: High solubility is anticipated in polar aprotic solvents like acetone and DMSO. These solvents have strong dipole moments that can effectively solvate the polar regions of the solute molecule.

-

Influence of Hydrogen Bonding: In methanol, a polar protic solvent, the solubility is expected to be good, but potentially lower than in highly polar aprotic solvents. While methanol can act as a hydrogen bond donor to the carbonyl oxygen of the solute, the strong self-association of methanol molecules might slightly hinder the solvation of the larger solute molecule compared to acetone or DMSO.

Visualization of Solubility Trend

Caption: Predicted solubility vs. solvent polarity.

Practical Applications in Drug Development and Synthesis

The solubility data of this compound is invaluable for several aspects of pharmaceutical development:

-

Process Chemistry: Selecting an appropriate solvent system for chemical reactions involving this intermediate is crucial for optimizing reaction rates, yields, and purity of the product.

-

Crystallization and Purification: Knowledge of solubility in different solvents is essential for developing effective crystallization processes to isolate and purify the compound and subsequent active ingredients.

-

Formulation Development: If this compound were to be developed as a drug substance, its solubility profile would dictate the choice of excipients and the design of the dosage form (e.g., tablets, capsules, or solutions).

-

Preclinical Studies: For early-stage in vitro and in vivo studies, the compound needs to be dissolved in a suitable vehicle. Understanding its solubility in common laboratory solvents is therefore critical.

Conclusion

References

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. Available at: [Link]

-

Dehghani, A. M., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Available at: [Link]

-

Quora. (2017). How do you perform the shake flask method to determine solubility?. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

American Chemical Society. (2004). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 76(14), 4044-4051. Available at: [Link]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

-

Chromatography Forum. (2009). how can i test the solubility in hplc please ?. Retrieved from [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1999). ICH Harmonised Tripartite Guideline Q6B: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2,6-Dichloro-3-fluorophenyl)ethanone. Retrieved from [Link]

Sources

- 1. pharmaguru.co [pharmaguru.co]

- 2. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. youtube.com [youtube.com]

- 5. enamine.net [enamine.net]

- 6. quora.com [quora.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. bioassaysys.com [bioassaysys.com]

- 9. researchgate.net [researchgate.net]

- 10. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Halogenated Phenylacetones for Advanced Research Applications

Introduction: The Significance of Halogenated Phenylacetones in Drug Discovery

Halogenated acetophenones are crucial building blocks in modern medicinal chemistry. The strategic incorporation of halogen atoms, particularly chlorine and fluorine, into the phenyl ring dramatically influences the molecule's pharmacokinetic and pharmacodynamic properties. These modifications can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. 1-(2,6-dichloro-3-fluorophenyl)ethanone is a prime example of such a scaffold, serving as a versatile precursor for the synthesis of a wide range of biologically active molecules. Understanding its fundamental physical and chemical properties is paramount for its effective utilization in research and development.

Physicochemical Characterization of 1-(2,6-dichloro-3-fluorophenyl)ethanone

The physical appearance and properties of a compound are the first indicators of its purity and suitability for specific applications.

Physical State and Appearance

At ambient temperature, 1-(2,6-dichloro-3-fluorophenyl)ethanone is typically a solid. Its appearance can range from a white to an off-white or pale yellow crystalline powder. The color can be an indicator of purity, with purer samples appearing whiter.

Key Physicochemical Data

A summary of the key physicochemical properties of 1-(2,6-dichloro-3-fluorophenyl)ethanone is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₅Cl₂FO | PubChem[1] |

| Molecular Weight | 207.03 g/mol | PubChem[1], PureSynth |

| CAS Number | 290835-85-7 | PubChem, PureSynth[2] |

| Boiling Point | 255 °C (lit.) | PureSynth[2] |

| Density | 1.403 g/mL at 25 °C (lit.) | PureSynth[2] |

| Refractive Index | n20/D 1.529 (lit.) | PureSynth[2] |

| Vapor Pressure | 0.143 mmHg at 25℃ | PureSynth[2] |

Handling and Storage Recommendations

Proper handling and storage are crucial to maintain the integrity of 1-(2,6-dichloro-3-fluorophenyl)ethanone.

Safety Precautions

As with any chemical reagent, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is essential to consult the material safety data sheet (MSDS) provided by the supplier.

Storage Conditions

It is recommended to store 1-(2,6-dichloro-3-fluorophenyl)ethanone in a tightly sealed container in a cool, dry place.[2] Storing at room temperature is generally acceptable.[2]

Experimental Protocols: A Brief Overview

While this guide focuses on physical appearance, the utility of this compound is in its chemical reactivity. It is often used in reactions such as reductions to form the corresponding alcohol, which can then be used in further synthetic steps.

Workflow for a Typical Reduction Reaction

Caption: A generalized workflow for the reduction of a ketone to an alcohol.

Applications in Drug Development

2',6'-Dichloro-3'-fluoroacetophenone serves as a key intermediate in the synthesis of various pharmaceutical compounds. For instance, it can be used to synthesize the enantiomerically pure form of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol.[2] This chiral alcohol is a valuable building block for more complex molecules with specific biological activities.

Conclusion

While direct information on the physical appearance of 1-(2,3-dichloro-6-fluorophenyl)ethanone is currently unavailable, the detailed characterization of its isomer, 1-(2,6-dichloro-3-fluorophenyl)ethanone, provides valuable insights for researchers working with similar halogenated phenylacetones. A thorough understanding of the physicochemical properties, handling procedures, and synthetic applications of these compounds is essential for advancing drug discovery and development efforts.

References

-

Title: 1-(2,6-Dichloro-3-fluorophenyl)ethanone Source: PubChem URL: [Link]

-

Title: 1-(2,6-dichloro-3-fluorophenyl)ethanone Source: PureSynth URL: [Link]

Sources

An In-depth Technical Guide to the Theoretical Properties of Dichlorofluorophenyl Ethanone Isomers

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the theoretical properties of the six positional isomers of dichlorofluorophenyl ethanone. As crucial building blocks in medicinal chemistry and materials science, a thorough understanding of the distinct characteristics of each isomer is paramount for their effective utilization. This document delves into the nomenclature, structural elucidation, and a comparative analysis of the physicochemical and spectroscopic properties of these isomers. Furthermore, it outlines general synthetic strategies, explores their potential applications in drug development, and provides essential safety and handling protocols. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of these halogenated ketone derivatives.

Introduction

Halogenated acetophenones are a class of organic compounds that have garnered significant attention in the field of drug discovery and development. The introduction of halogen atoms onto the phenyl ring of an acetophenone molecule can profoundly influence its physicochemical properties, metabolic stability, and biological activity. This guide focuses on the dichlorofluorophenyl ethanone isomers, a specific subset of halogenated ketones characterized by the presence of two chlorine atoms and one fluorine atom on the phenyl ring.

The precise positioning of these halogen atoms gives rise to six distinct positional isomers, each possessing a unique set of properties. Understanding these isomeric differences is critical for designing and synthesizing novel compounds with desired pharmacological profiles. This guide aims to provide a detailed theoretical framework for these six isomers, enabling researchers to make informed decisions in their experimental endeavors.

Isomer Identification and Nomenclature

The six positional isomers of 1-(dichlorofluorophenyl)ethanone are defined by the substitution pattern of the two chlorine atoms and one fluorine atom on the phenyl ring. The standard IUPAC nomenclature is used to distinguish between these isomers.

Table 1: IUPAC Names and CAS Numbers of Dichlorofluorophenyl Ethanone Isomers

| Isomer Substitution Pattern | IUPAC Name | CAS Number |

| 2,3-Dichloro-4-fluoro | 1-(2,3-Dichloro-4-fluorophenyl)ethanone | Not Available |

| 2,4-Dichloro-3-fluoro | 1-(2,4-Dichloro-3-fluorophenyl)ethanone | 258345-78-7 |

| 2,4-Dichloro-5-fluoro | 1-(2,4-Dichloro-5-fluorophenyl)ethanone | 704-10-9 |

| 2,5-Dichloro-3-fluoro | 1-(2,5-Dichloro-3-fluorophenyl)ethanone | 1365091-92-4 |

| 2,6-Dichloro-3-fluoro | 1-(2,6-Dichloro-3-fluorophenyl)ethanone | 290835-85-7 |

| 3,4-Dichloro-2-fluoro | 1-(3,4-Dichloro-2-fluorophenyl)ethanone | 1806354-87-9 |

| 3,5-Dichloro-2-fluoro | 1-(3,5-Dichloro-2-fluorophenyl)ethanone | Not Available |

Note: The availability of specific data for each isomer varies, with some being more extensively studied than others.

Physicochemical Properties

Table 2: Known Physicochemical Properties of Dichlorofluorophenyl Ethanone Isomers

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Refractive Index (@ 20°C) |

| 1-(2,4-Dichloro-5-fluorophenyl)ethanone | C₈H₅Cl₂FO | 207.03 | Pale yellow solid | Not Available |

| 1-(2,6-Dichloro-3-fluorophenyl)ethanone | C₈H₅Cl₂FO | 207.03 | Clear pale yellow liquid | 1.5265-1.5305[1] |

| 1-(3,4-Dichloro-2-fluorophenyl)ethanone | C₈H₅Cl₂FO | 207.03 | Solid | Not Available |

The solid-state nature of the 2,4-dichloro-5-fluoro and 3,4-dichloro-2-fluoro isomers suggests stronger intermolecular interactions in the crystal lattice compared to the 2,6-dichloro-3-fluoro isomer, which is a liquid at room temperature. This can be attributed to differences in molecular symmetry and packing efficiency. The high molecular weight and presence of polar C-halogen and C=O bonds indicate that all isomers are expected to have relatively high boiling points and be sparingly soluble in water but soluble in common organic solvents.

Synthesis of Dichlorofluorophenyl Ethanone Isomers

The primary synthetic route to 1-(dichlorofluorophenyl)ethanone isomers is the Friedel-Crafts acylation of the corresponding dichlorofluorobenzene.[2][3][4][5][6] This electrophilic aromatic substitution reaction involves the reaction of the dichlorofluorobenzene with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Figure 1: General workflow for the synthesis of 1-(dichlorofluorophenyl)ethanone isomers via Friedel-Crafts acylation.

Experimental Protocol: General Procedure for Friedel-Crafts Acylation

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas trap is charged with the appropriate dichlorofluorobenzene and a suitable solvent (e.g., dichloromethane or carbon disulfide).

-

Catalyst Addition: Anhydrous aluminum chloride is added portion-wise to the stirred solution at a low temperature (typically 0-5°C).

-

Acylating Agent Addition: Acetyl chloride or acetic anhydride is added dropwise from the dropping funnel, maintaining the low temperature.

-

Reaction Progression: The reaction mixture is stirred at room temperature or heated to reflux for a specified period, monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by distillation, recrystallization, or column chromatography to yield the desired 1-(dichlorofluorophenyl)ethanone isomer.

The regioselectivity of the acylation is directed by the existing halogen substituents on the aromatic ring. The specific reaction conditions, including the choice of solvent, temperature, and reaction time, may need to be optimized for each isomer to achieve the best yield and purity.

Spectroscopic Properties

Spectroscopic techniques are indispensable for the structural elucidation and characterization of the dichlorofluorophenyl ethanone isomers.

Infrared (IR) Spectroscopy

The IR spectra of these isomers will exhibit characteristic absorption bands corresponding to their functional groups. A strong absorption band is expected in the region of 1680-1700 cm⁻¹ , which is characteristic of the C=O stretching vibration of an aryl ketone. The exact position of this band can be influenced by the electronic effects of the halogen substituents. The spectra will also show bands corresponding to C-H stretching and bending vibrations of the methyl group and the aromatic ring, as well as C-Cl and C-F stretching vibrations. For instance, the FT-IR spectrum of 1-(2,6-dichloro-3-fluorophenyl)ethanone has been reported.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the substitution pattern of the aromatic ring.

-

¹H NMR: The spectrum will show a singlet for the methyl protons of the ethanone group, typically in the range of δ 2.5-2.7 ppm. The aromatic protons will appear as multiplets in the downfield region (δ 7.0-8.0 ppm), and their splitting patterns and coupling constants will be indicative of the substitution pattern.

-

¹³C NMR: The spectrum will show a resonance for the carbonyl carbon around δ 190-200 ppm and a resonance for the methyl carbon around δ 25-30 ppm. The aromatic carbons will appear in the range of δ 120-140 ppm, with the carbon atoms attached to halogens showing characteristic chemical shifts and C-F coupling.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. The molecular ion peak (M⁺) will be observed at m/z corresponding to the molecular weight of the compound (C₈H₅Cl₂FO). The isotopic pattern of the molecular ion, due to the presence of two chlorine atoms, will be a key diagnostic feature. Common fragmentation pathways for acetophenones include the loss of the methyl group (M-15) and the acetyl group (M-43), as well as fragmentation of the aromatic ring.

Applications in Drug Development

Halogenated aromatic ketones, including dichlorofluorophenyl ethanone isomers, are valuable intermediates in the synthesis of a wide range of biologically active molecules. The presence of chlorine and fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of a drug candidate.

One notable example is the use of 1-(2,6-dichloro-3-fluorophenyl)ethanone as a key intermediate in the synthesis of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol . This chiral alcohol is a crucial building block for the synthesis of Crizotinib , a targeted therapy used for the treatment of certain types of non-small cell lung cancer.[7] The synthesis involves the asymmetric reduction of the ketone to the desired alcohol enantiomer.

Figure 2: Synthetic pathway from 1-(2,6-dichloro-3-fluorophenyl)ethanone to Crizotinib.

The diverse substitution patterns of the dichlorofluorophenyl ethanone isomers offer a platform for generating a library of derivatives for screening against various biological targets. The unique electronic and steric properties of each isomer can lead to different binding interactions and pharmacological activities.

Toxicology and Safety

While specific toxicological data for most dichlorofluorophenyl ethanone isomers is limited, they should be handled with care, following standard laboratory safety procedures for halogenated organic compounds.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Material Safety Data Sheets (MSDS) for related compounds indicate that they may cause skin, eye, and respiratory irritation. The toxicological properties of these specific isomers have not been thoroughly investigated, and therefore, they should be treated as potentially hazardous.

Conclusion

The six positional isomers of dichlorofluorophenyl ethanone represent a versatile class of compounds with significant potential in synthetic and medicinal chemistry. This guide has provided a theoretical overview of their nomenclature, physicochemical and spectroscopic properties, general synthetic approaches, and potential applications. While a considerable amount of experimental data is yet to be established for all isomers, the information presented here serves as a valuable resource for researchers working with these compounds. Further investigation into the specific properties and biological activities of each isomer is warranted to fully unlock their potential in the development of new therapeutics and functional materials.

References

-

(2E)-1-(2,6-Dichloro-3-fluorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one. (n.d.). National Center for Biotechnology Information. PubChem Compound Database. Retrieved from [Link]

-

(2E)-1-(2,6-Dichloro-3-fluorophenyl)-3-phenylprop-2-en-1-one. (n.d.). National Center for Biotechnology Information. PubChem Compound Database. Retrieved from [Link]

-

1-(2,6-Dichloro-3-fluorophenyl)ethanone. (n.d.). PubChem. Retrieved from [Link]

-

26-Dichloro-3-Fluoroacetophenone 97.0%(GC). (n.d.). PureSynth. Retrieved from [Link]

-

High-Quality 1-(2,4-Dichloro-5-fluorophenyl)ethanone. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

-

1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone. (n.d.). PubChem. Retrieved from [Link]

- Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. (n.d.). Google Patents.

-

1-(2-Fluorophenyl)ethanone. (n.d.). PubChem. Retrieved from [Link]

-

MSDS of 1-(3,5-Dichloro-4-fluoro-phenyl)-2,2,2-trifluoroethanone. (2018, December 21). Capot Chemical Co., Ltd. Retrieved from [Link]

-

1-(2,4-Dichloro-5-fluorophenyl)ethanone. (n.d.). Chemsrc. Retrieved from [Link]

- Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. (n.d.). Google Patents.

-

1-(3,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(12), o2377. Retrieved from [Link]

-

Trend graph of biological activities of title compounds. (n.d.). ResearchGate. Retrieved from [Link]

- Process to prepare 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and its derivatives. (n.d.). Google Patents.

-

(S)-1-(2,6-dichloro-3-fluorophenyl)ethanol. (n.d.). PubChem. Retrieved from [Link]

-

1-(2,6-DICHLORO-3-FLUOROPHENYL)ETHAN-1-ONE. (n.d.). Gsrs. Retrieved from [Link]

-

1-(2,6-Difluorophenyl)ethanone. (n.d.). SpectraBase. Retrieved from [Link]

-

Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. (2019). Journal of Applied Pharmaceutical Science, 9(5), 1-11. Retrieved from [Link]

-